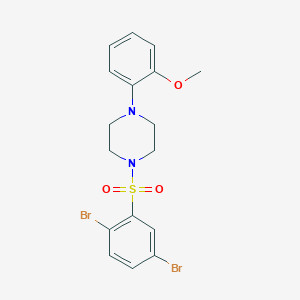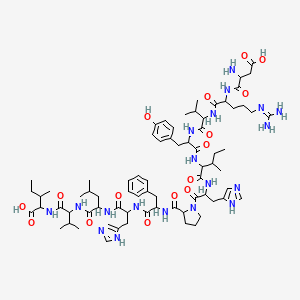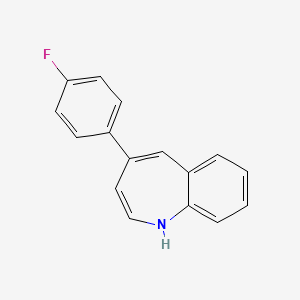
1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperazinrings aus, der mit einer 2,5-Dibrombenzolsulfonylgruppe und einer 2-Methoxyphenylgruppe substituiert ist. Seine einzigartige Struktur verleiht ihm spezifische chemische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen.
Vorbereitungsmethoden
Die Synthese von 1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Piperazinrings: Dies kann durch die Cyclisierung geeigneter Diamine erreicht werden.
Einführung der 2-Methoxyphenylgruppe: Dieser Schritt beinhaltet oft eine nucleophile aromatische Substitutionsreaktion.
Anbindung der 2,5-Dibrombenzolsulfonylgruppe: Dies erfolgt in der Regel über Sulfonierungsreaktionen unter Verwendung von Sulfonylchloriden in Gegenwart einer Base.
Industrielle Produktionsverfahren können eine Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen verwendet werden, um die Effizienz zu steigern.
Analyse Chemischer Reaktionen
1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe oder die aromatischen Ringe angreifen und zu verschiedenen Produkten führen.
Substitution: Die Bromatome in der 2,5-Dibrombenzolsulfonylgruppe können durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es laufen Forschungsarbeiten, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Es wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Sulfonylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen eingehen, was möglicherweise ihre Aktivität hemmt. Die aromatischen Ringe können auch an π-π-Wechselwirkungen mit anderen aromatischen Systemen beteiligt sein, was die Bindungsaffinität und -spezifität der Verbindung beeinflusst.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dibromobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin kann mit anderen sulfonylsubstituierten Piperazinen verglichen werden, wie zum Beispiel:
- 1-(2,4-Dichlorbenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin
- 1-(2,5-Dichlorbenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in der Art und Lage der Substituenten an den aromatischen Ringen. Das Vorhandensein von Bromatomen in 1-(2,5-Dibrombenzolsulfonyl)-4-(2-Methoxyphenyl)piperazin verleiht ihm eine einzigartige Reaktivität und biologische Aktivität, die es von seinen Analoga unterscheidet.
Eigenschaften
Molekularformel |
C17H18Br2N2O3S |
|---|---|
Molekulargewicht |
490.2 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18Br2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-12-13(18)6-7-14(17)19/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
CRNXVYSMVWDKPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)

![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)

![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
